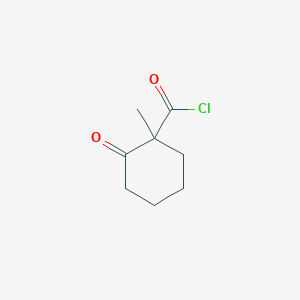
1-Methyl-2-oxocyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxocyclohexane-1-carbonyl chloride is an organic chemical compound that is commonly used in scientific research. It is also known as MOC-Cl and is used as a reagent in the synthesis of various organic compounds. MOC-Cl is a colorless liquid with a pungent odor and is highly reactive.
Wirkmechanismus
The mechanism of action of MOC-Cl involves the formation of a reactive intermediate, which reacts with nucleophiles such as amines and alcohols to form the desired organic compound. The reaction is highly specific and yields high purity products.
Biochemische Und Physiologische Effekte
MOC-Cl is not used for any biochemical or physiological effects in living organisms. It is only used in laboratory experiments for the synthesis of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
MOC-Cl has several advantages in laboratory experiments. It is a highly reactive reagent and yields high purity products. It is also easy to handle and has a long shelf life. However, MOC-Cl is highly reactive and requires careful handling to avoid accidents. It is also expensive and not readily available in all laboratories.
Zukünftige Richtungen
There are several future directions for the use of MOC-Cl in scientific research. One potential area of research is the synthesis of new antibiotics using MOC-Cl. Another area of research is the synthesis of new heterocyclic compounds with potential applications in the pharmaceutical industry. Furthermore, the development of new catalysts for the synthesis of MOC-Cl could lead to more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of MOC-Cl is carried out by the reaction of cyclohexanone with methyl chloroformate in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and the yield of MOC-Cl is high.
Wissenschaftliche Forschungsanwendungen
MOC-Cl is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of beta-lactams, which are important antibiotics. MOC-Cl is also used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
134519-26-9 |
|---|---|
Produktname |
1-Methyl-2-oxocyclohexane-1-carbonyl chloride |
Molekularformel |
C8H11ClO2 |
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
1-methyl-2-oxocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO2/c1-8(7(9)11)5-3-2-4-6(8)10/h2-5H2,1H3 |
InChI-Schlüssel |
JEFAASBJERZAEI-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1=O)C(=O)Cl |
Kanonische SMILES |
CC1(CCCCC1=O)C(=O)Cl |
Synonyme |
Cyclohexanecarbonyl chloride, 1-methyl-2-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




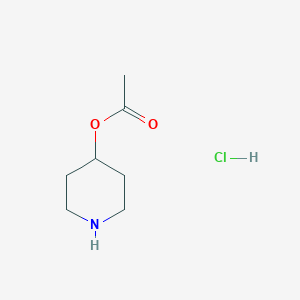
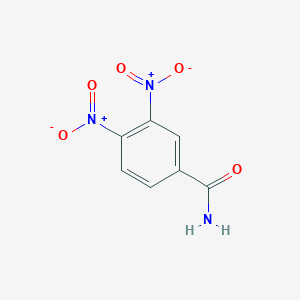
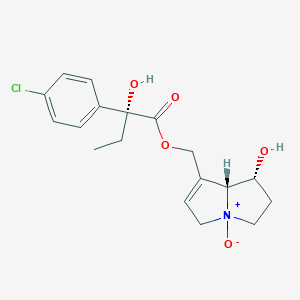
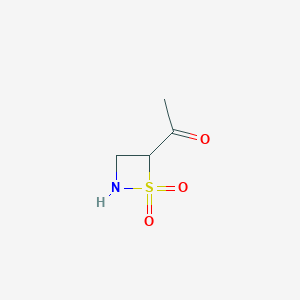
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)
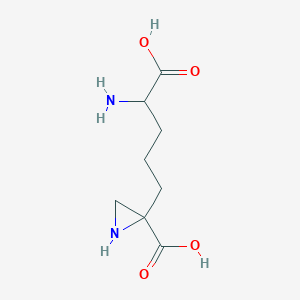

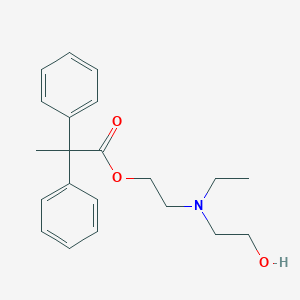

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)
![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)
